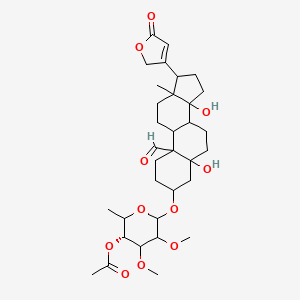
Diphenylmethyl propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethyl propyl ether is an organic compound with the molecular formula C16H18O It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including diphenylmethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O). For this compound, the reaction would involve diphenylmethanol and propyl bromide under appropriate conditions .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylmethyl propyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, they can be transformed into other functional groups.
Common Reagents and Conditions
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) for reducing ethers to alcohols.
Major Products Formed
Acidic Cleavage: Produces diphenylmethanol and propyl bromide or iodide.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Diphenylmethyl propyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of diphenylmethyl propyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylmethyl methyl ether
- Diphenylmethyl ethyl ether
- Diphenylmethyl butyl ether
Comparison
Diphenylmethyl propyl ether is unique due to its specific alkyl group (propyl) attached to the diphenylmethyl moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. Compared to its methyl and ethyl counterparts, the propyl group provides a balance between steric hindrance and reactivity, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
13594-71-3 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
[phenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI-Schlüssel |
RYBNGIBEGIRICU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


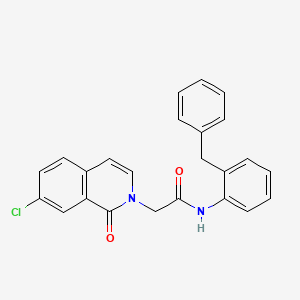




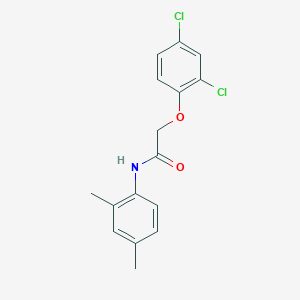


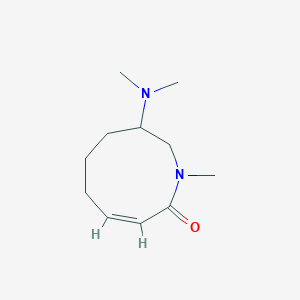
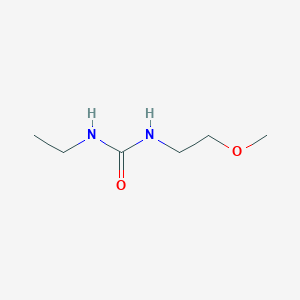
![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)


